molecular formula C21H19N3O4 B13523468 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]aceticacid

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]aceticacid

Cat. No.: B13523468
M. Wt: 377.4 g/mol
InChI Key: ZFCCERQDURQAIF-UHFFFAOYSA-N
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Description

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]acetic acid typically involves the following steps :

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the pyrazole derivative with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The final step involves the acetylation of the pyrazole derivative to form the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]acetic acid undergoes several types of chemical reactions :

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 3-methyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]acetic acid has several scientific research applications :

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]acetic acid involves its ability to interact with specific molecular targets and pathways . The Fmoc group protects the amino group, allowing selective reactions to occur at other sites. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpyrazol-1-yl]acetic acid

InChI

InChI=1S/C21H19N3O4/c1-13-19(10-24(23-13)11-20(25)26)22-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-10,18H,11-12H2,1H3,(H,22,27)(H,25,26)

InChI Key

ZFCCERQDURQAIF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O

Origin of Product

United States

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